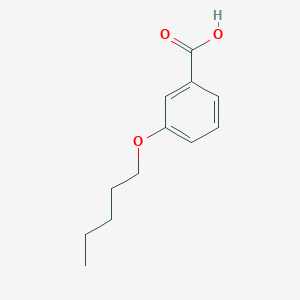

Benzoic acid, 3-(pentyloxy)-

Übersicht

Beschreibung

“Benzoic acid, 3-(pentyloxy)-” is an organic compound . It is a derivative of benzoic acid, which is an aromatic carboxylic acid . The term ‘benzoate’ refers to the esters and salts of benzoic acid .

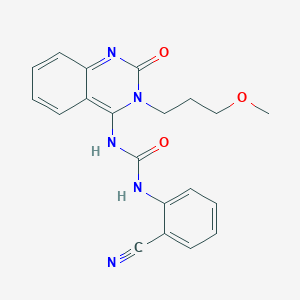

Molecular Structure Analysis

The molecular structure of “Benzoic acid, 3-(pentyloxy)-” consists of a benzene ring attached to a carboxyl group (COOH), with a pentyloxy group (C5H11O) attached to the third carbon of the benzene ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity Benzoic acid derivatives exhibit a range of biological properties including antimicrobial, antimutagenic, and antioxidant activities. A study on the synthesis of novel ester/hybrid derivatives of 3-Hydroxy benzoic acid demonstrated potential antibacterial activity, suggesting their utility in developing new drug candidates with potent chemotherapeutic properties (Satpute, Gangan, & Shastri, 2018).

Biosynthesis of Natural Products 3-Amino-5-hydroxy benzoic acid (3,5-AHBA) is a precursor for a large group of natural products with various biological activities. Research covering the biosynthesis of AHBA-derived natural products from molecular genetics, chemical, and biochemical perspectives underscores the significance of benzoic acid derivatives in the natural product synthesis domain (Kang, Shen, & Bai, 2012).

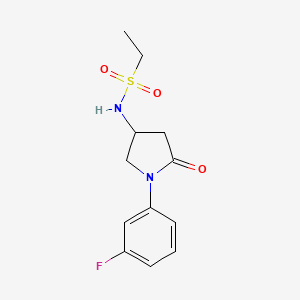

C–H Functionalization in Organic Synthesis Selective C–H bond functionalization of benzoic acids presents a synthetically useful tool for organic synthesis. A general protocol for meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template has been developed, highlighting the role of benzoic acid derivatives in facilitating complex organic transformations (Li et al., 2016).

Natural Occurrence and Food Additive Use Benzoic acid and its derivatives are naturally occurring compounds in foods and used as additives. They serve as antibacterial and antifungal preservatives, as well as flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. This review discusses their widespread occurrence, uses, human exposure, metabolism, and the controversy surrounding their effects (del Olmo, Calzada, & Nuñez, 2017).

Biosynthesis Pathways The biosynthesis of benzoic acid in plants and bacteria involves pathways that mirror fatty acid β-oxidation, demonstrating its foundational role in the biosynthesis of various natural products. This knowledge is crucial for understanding the metabolic pathways in eukaryotic and prokaryotic organisms (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).

Eigenschaften

IUPAC Name |

3-pentoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9H,2-4,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZYUWQXSZTNSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 3-(pentyloxy)- | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol](/img/structure/B2998591.png)

![2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2998593.png)

![3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2998595.png)

![Diethyl 5-[2-[[4-benzyl-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2998600.png)

![N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2998605.png)

![1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2998607.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2998608.png)

![2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenyl-propanoic Acid](/img/no-structure.png)